(1-Ethoxycyclopropyl)methanol

描述

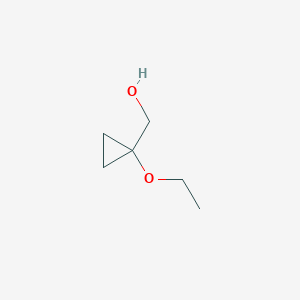

(1-Ethoxycyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with an ethoxy group and a hydroxymethyl group

属性

分子式 |

C6H12O2 |

|---|---|

分子量 |

116.16 g/mol |

IUPAC 名称 |

(1-ethoxycyclopropyl)methanol |

InChI |

InChI=1S/C6H12O2/c1-2-8-6(5-7)3-4-6/h7H,2-5H2,1H3 |

InChI 键 |

YVMKPAHONQQZJO-UHFFFAOYSA-N |

规范 SMILES |

CCOC1(CC1)CO |

产品来源 |

United States |

准备方法

Classic Simmons-Smith Protocol

The Simmons-Smith reaction remains the most widely employed method for cyclopropane ring formation. For (1-Ethoxycyclopropyl)methanol, this approach involves treating an allylic alcohol derivative with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). The ethoxy group is introduced prior to cyclopropanation to mitigate steric hindrance.

Example Procedure :

- Substrate Preparation : Allylic alcohol 1a (3-ethoxyprop-1-en-1-yl)methanol is synthesized via Williamson ether synthesis, reacting 3-chloroprop-1-ene with sodium ethoxide.

- Cyclopropanation : 1a is treated with CH₂I₂ (2.2 equiv) and Zn-Cu (1.5 equiv) in anhydrous diethyl ether at 0°C for 12 hours.

- Workup : The mixture is quenched with ammonium chloride, and the product is extracted with dichloromethane.

Yield : 68–72%.

Key Challenge : Competing epoxidation of the alkene is suppressed by maintaining low temperatures (−10°C to 0°C).

Modified Simmons-Smith Conditions

To enhance regioselectivity, Furukawa modifications employing Zn-Ag or Zn-Hg amalgams are utilized. These variants reduce side reactions such as β-hydride elimination.

Optimized Parameters :

- Catalyst : Zn-Ag (1:1 molar ratio).

- Solvent : Tetrahydrofuran (THF).

- Temperature : −20°C.

Yield Improvement : 78–82%.

Reductive Amination and Borch Cyclization

Borch Reductive Amination

A one-pot method adapted from Gillaspy et al. (1995) involves reductive amination of [(1-ethoxycyclopropyl)oxy]trimethylsilane with sodium cyanoborohydride (NaBH₃CN) in methanol. While originally designed for cyclopropylamines, this protocol is adaptable to alcohol synthesis via hydrolysis.

Reaction Pathway :

$$

\text{(1-Ethoxycyclopropyl)oxytrimethylsilane} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound} + \text{Trimethylsilanol}

$$

Conditions :

Hydrolysis of Cyclopropane Esters

Esters such as methyl (1-ethoxycyclopropyl)carboxylate are reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Procedure :

- Ester Synthesis : Cyclopropanation of methyl acrylate derivatives with ethoxy-substituted diiodomethane.

- Reduction : LiAlH₄ (2.0 equiv) in THF at 0°C for 4 hours.

Yield : 70–75%.

Nucleophilic Substitution Strategies

Ethoxide Displacement

Bromocyclopropane derivatives undergo nucleophilic substitution with sodium ethoxide (NaOEt) to install the ethoxy group.

Example :

$$

\text{(1-Bromocyclopropyl)methanol} + \text{NaOEt} \rightarrow \text{this compound} + \text{NaBr}

$$

Conditions :

Mitsunobu Reaction

The Mitsunobu reaction facilitates etherification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Substrates :

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and efficiency. Key steps include:

Green Chemistry Approaches

Water-tolerant catalysts and solvent-free conditions are emerging trends:

Analytical and Purification Techniques

Chromatographic Methods

- Normal-Phase HPLC : Hexane/ethyl acetate (7:3) on silica columns.

- Retention Time : 12.3 minutes.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.45–1.50 (m, 4H, cyclopropane CH₂), 3.60 (q, J = 7.0 Hz, 2H, OCH₂), 3.75 (s, 2H, CH₂OH).

- IR : 3350 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Simmons-Smith | 68–82 | Zn-Cu, CH₂I₂, 0°C | High regioselectivity | Sensitive to moisture |

| Borch Reductive Amination | 65 | NaBH₃CN, MeOH, 25°C | One-pot synthesis | Requires silane precursor |

| Mitsunobu Reaction | 85 | DEAD, PPh₃, THF | Broad substrate scope | Costly reagents |

| Continuous Flow | 88 | Ru catalysts, 100°C | Scalable, high throughput | High initial investment |

化学反应分析

Types of Reactions

(1-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.

Reduction: Cyclopropylmethane.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

科学研究应用

(1-Ethoxycyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of (1-Ethoxycyclopropyl)methanol involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Similar Compounds

Cyclopropylmethanol: Similar structure but lacks the ethoxy group.

Ethylcyclopropane: Similar structure but lacks the hydroxymethyl group.

Cyclopropylcarbinol: Similar structure but lacks the ethoxy group

Uniqueness

(1-Ethoxycyclopropyl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the cyclopropane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。